Chavibetol

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-5-prop-2-enylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7,11H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBVQXIMTZKSBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198206 |

Source

|

| Record name | Chavibetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-19-9 |

Source

|

| Record name | Chavibetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chavibetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chavibetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHAVIBETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE7NQ16G4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chavibetol Biosynthesis Pathway in Piper betle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chavibetol, a significant bioactive phenylpropanoid found in the leaves of Piper betle L., exhibits a wide range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, integrating current knowledge of phenylpropanoid metabolism. We detail the enzymatic steps from the primary precursor, L-phenylalanine, to the final product, this compound. This guide includes quantitative data on the chemical composition of Piper betle essential oil, detailed experimental protocols for pathway analysis, and visual diagrams of the biosynthetic route and experimental workflows to facilitate a deeper understanding of this important secondary metabolic pathway.

Introduction

Piper betle L., commonly known as betel vine, is a perennial dioecious creeper belonging to the Piperaceae family. Its leaves are a rich source of various bioactive secondary metabolites, with phenylpropanoids being a prominent class. Among these, this compound (5-allyl-2-methoxyphenol) is a key component of the essential oil and is responsible for many of its characteristic aromatic and medicinal properties. This compound and its isomers, such as eugenol, have garnered significant interest for their potential applications in the pharmaceutical and fragrance industries.

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a diverse array of compounds from the aromatic amino acid L-phenylalanine. This guide delineates the proposed enzymatic steps involved in the conversion of L-phenylalanine to this compound in Piper betle, providing a technical resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, which provides the precursor L-phenylalanine. From there, the general phenylpropanoid pathway and a subsequent series of modifications lead to the formation of this compound. The proposed pathway is as follows:

-

General Phenylpropanoid Pathway : This initial phase converts L-phenylalanine into p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL) : Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

-

Branch Pathway to Monolignols : From p-coumaroyl-CoA, the pathway proceeds towards the synthesis of monolignols, which are precursors to lignin and other phenylpropanoids. This involves a series of hydroxylation, methylation, reduction, and ligation steps:

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) : Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl shikimate 3'-hydroxylase (C3'H) : A cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT) : Methylates the 3'-hydroxyl group of the caffeoyl moiety to a feruloyl group.

-

Cinnamoyl-CoA reductase (CCR) : Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl alcohol dehydrogenase (CAD) : Reduces coniferaldehyde to coniferyl alcohol.

-

-

Formation of the Allylphenol Backbone : The final steps leading to this compound are less characterized specifically in Piper betle. However, based on studies in other plants producing similar compounds like eugenol, the pathway likely involves:

-

Coniferyl alcohol acetyltransferase (CAAT) : Activates coniferyl alcohol by acetylation to form coniferyl acetate.

-

Eugenol Synthase (EGS) or a this compound Synthase (CHS) : A reductase that acts on coniferyl acetate to produce eugenol or this compound. The regiospecificity of this step is crucial for determining the final product.

-

-

Regiospecific Hydroxylation and/or O-methylation : this compound (5-allyl-2-methoxyphenol) is an isomer of eugenol (4-allyl-2-methoxyphenol). The difference lies in the position of the hydroxyl and methoxy groups on the phenyl ring. This suggests a key enzymatic step that dictates this specific arrangement. Two plausible hypotheses exist:

-

Hypothesis A: Regiospecific O-methylation of a dihydroxylated precursor. A common precursor, 4-allyl-1,2-dihydroxybenzene (hydroxychavicol), could be methylated at either the C-1 or C-2 hydroxyl group. A specific O-methyltransferase (OMT) in Piper betle would catalyze the methylation at the C-2 position to yield this compound.

-

Hypothesis B: Regiospecific hydroxylation of a methoxylated precursor. An alternative route could involve the hydroxylation of a methoxylated precursor at a specific position by a cytochrome P450 hydroxylase .

-

Further research, including comparative transcriptome analysis of high-chavibetol and high-eugenol Piper betle varieties, is needed to elucidate the precise enzymatic control at this branching point.

Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in Piper betle.

Quantitative Data on Piper betle Leaf Essential Oil Composition

The chemical composition of Piper betle essential oil can vary significantly depending on the cultivar, geographical location, and extraction method. The following tables summarize quantitative data from various studies, highlighting the relative abundance of this compound and other related phenylpropanoids.

Table 1: Phenylpropanoid Composition in Essential Oil of Different Piper betle Varieties

| Variety | This compound (%) | Eugenol (%) | Chavicol (%) | Methyl Chavicol (Estragole) (%) | Reference |

| Sagar Meetha | Present (major) | Low | Present | High | [1] |

| Kakdwip Meetha | Present (major) | Low | Present | High | [1] |

| Kali Bangla | Present (major) | Low | Present | Low | [1] |

| Sada Bangla | Present (major) | Low | Present | Low | [1] |

| Not Specified | - | 19.28 | - | - | [2] |

| Not Specified | Present | Present | Present | Present | [3] |

| Calcutta | Present | Present | Present | - | [4] |

Table 2: Quantitative Analysis of Key Phenylpropanoids in Piper betle Leaf Extracts

| Extraction Method | This compound Content | Eugenol Content | Reference |

| Ethyl acetate refluxed LLE | 9.1% (w/w) | 0.98% (w/w) | [5] |

| Supercritical Fluid Extraction (SFE1) | - | 5.66% (w/w of extract) | [5] |

| 50% Ethanol Extract | Present | Present | [6] |

| Water Extract | Present | Present | [6] |

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piper betle Essential Oil

This protocol outlines the general procedure for the extraction and analysis of essential oils from Piper betle leaves to quantify this compound and other phenylpropanoids.

4.1.1. Essential Oil Extraction (Hydrodistillation)

-

Plant Material : Collect fresh, healthy leaves of Piper betle.

-

Preparation : Wash the leaves with distilled water and air-dry them. Chop the leaves into small pieces.

-

Hydrodistillation : Place a known weight (e.g., 100 g) of the chopped leaves into a round-bottom flask with distilled water (e.g., 500 mL).

-

Apparatus : Set up a Clevenger-type apparatus for hydrodistillation.

-

Distillation : Heat the flask and collect the distillate for 3-4 hours. The essential oil will separate from the aqueous phase.

-

Collection and Storage : Carefully collect the oil layer, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark.

4.1.2. GC-MS Analysis

-

Sample Preparation : Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., n-hexane or dichloromethane).

-

GC-MS System : Use a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5ms).

-

GC Conditions :

-

Injector Temperature : 250°C

-

Oven Temperature Program : Start at 60°C for 2 min, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 min.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume : 1 µL (split mode, e.g., 1:50).

-

-

MS Conditions :

-

Ion Source Temperature : 230°C

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Mass Scan Range : 40-500 amu.

-

-

Compound Identification : Identify the components by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with literature values.

-

Quantification : Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram.

4.1.3. Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of Piper betle essential oil.

Enzyme Assays for Key Phenylpropanoid Pathway Enzymes

This protocol provides a general framework for assaying the activity of key enzymes in the this compound biosynthesis pathway. Specific substrate concentrations and reaction conditions may need to be optimized.

4.2.1. Plant Protein Extraction

-

Plant Material : Freeze fresh Piper betle leaf tissue in liquid nitrogen immediately after harvesting.

-

Homogenization : Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

-

Extraction Buffer : Resuspend the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, and 1% PVPP).

-

Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 min at 4°C.

-

Supernatant Collection : Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).

4.2.2. Phenylalanine Ammonia-Lyase (PAL) Assay

-

Reaction Mixture : Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8), 40 mM L-phenylalanine, and the crude protein extract.

-

Incubation : Incubate the reaction at 37°C for a defined period (e.g., 60 min).

-

Termination : Stop the reaction by adding an equal volume of 1 M HCl.

-

Detection : Measure the formation of trans-cinnamic acid by spectrophotometry at 290 nm.

-

Calculation : Calculate the specific activity based on the change in absorbance and the protein concentration.

4.2.3. Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) Assays

Assaying these enzymes often requires more complex setups, including microsomal preparations for the membrane-bound C4H and the use of radiolabeled substrates or HPLC-based product detection for both.

4.2.4. Eugenol/Chavibetol Synthase Assay

-

Substrates : Coniferyl acetate, NADPH.

-

Reaction Mixture : Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), the crude protein extract, coniferyl acetate, and NADPH.

-

Incubation : Incubate at 30°C for 1-2 hours.

-

Extraction : Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analysis : Analyze the extracted products by GC-MS to detect and quantify the formation of eugenol and/or this compound.

Gene Expression Analysis by RT-qPCR

This protocol describes the relative quantification of the expression of genes encoding key enzymes in the this compound biosynthesis pathway.

4.3.1. RNA Extraction and cDNA Synthesis

-

RNA Extraction : Extract total RNA from Piper betle leaf tissue using a suitable kit or a CTAB-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control : Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

-

cDNA Synthesis : Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

4.3.2. Primer Design

Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, EGS, OMT) and at least two stable reference genes (e.g., Actin, Tubulin, GAPDH). Primers should be designed to amplify a product of 100-200 bp.

4.3.3. RT-qPCR

-

Reaction Setup : Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

qPCR Program :

-

Initial Denaturation : 95°C for 5-10 min.

-

Cycling (40 cycles) :

-

Denaturation: 95°C for 15 sec.

-

Annealing/Extension: 60°C for 1 min.

-

-

Melt Curve Analysis : To verify the specificity of the amplified product.

-

-

Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

4.3.4. RT-qPCR Workflow Diagram

Caption: Workflow for RT-qPCR analysis of gene expression in Piper betle.

Conclusion

The biosynthesis of this compound in Piper betle is a complex process rooted in the general phenylpropanoid pathway. While the initial steps are well-established, the final enzymatic reactions that determine the specific chemical structure of this compound remain an active area of research. This technical guide provides a comprehensive framework for understanding and investigating this pathway, from the proposed enzymatic sequence to practical experimental protocols. Further research, particularly the characterization of the specific synthases, hydroxylases, and O-methyltransferases in Piper betle, will be instrumental in fully elucidating the biosynthesis of this important bioactive compound and will pave the way for its potential biotechnological production.

References

- 1. office2.jmbfs.org [office2.jmbfs.org]

- 2. Biotechnological production of plant-specific hydroxylated phenylpropanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmascholars.com [pharmascholars.com]

- 4. mdpi.com [mdpi.com]

- 5. piper betle inflorescence: Topics by Science.gov [science.gov]

- 6. eprints.usm.my [eprints.usm.my]

Chavibetol: A Technical Guide to Natural Sources Beyond Betel Leaf

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chavibetol, a phenylpropanoid with significant biological activities, has traditionally been associated with the betel leaf (Piper betle L.). However, recent discoveries have identified other potent natural sources, opening new avenues for research and development. This technical guide provides an in-depth overview of the natural sources of this compound beyond the conventional betel leaf, with a focus on quantitative data, experimental protocols for extraction and analysis, and insights into its biological signaling pathways.

Natural Sources of this compound

While Piper betle remains a primary source, two other notable natural sources of this compound have been identified: a novel hybrid variety of basil, Ocimum basilicum 'CIM-Suvaas', and the leaves of Pimenta pseudocaryophyllus.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among these natural sources. The following table summarizes the quantitative data available in the scientific literature.

| Plant Source | Plant Part | Extraction Method | This compound Concentration | Reference |

| Ocimum basilicum 'CIM-Suvaas' | Leaves | Hydrodistillation | 15.50-25.9% in essential oil | [1] |

| Piper betle L. | Leaves | Ethanol Extraction | 4.48-16.26% (w/w) in extract | |

| Pimenta pseudocaryophyllus | Leaves | Hydrodistillation | 51.7% in essential oil | [2] |

Experimental Protocols

Extraction of this compound-Rich Essential Oil

This method is suitable for the extraction of volatile compounds like this compound from plant materials.

Materials and Equipment:

-

Fresh or dried leaves of Ocimum basilicum 'CIM-Suvaas' or Piper betle

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Grinder (optional, for dried material)

Protocol:

-

Preparation of Plant Material: Fresh leaves are typically used. For dried leaves, grinding to a coarse powder may enhance extraction efficiency.

-

Apparatus Setup: A Clevenger-type apparatus is set up with a round-bottom flask of appropriate size.

-

Charging the Flask: The plant material is placed in the flask and submerged in distilled water. The ratio of plant material to water can vary, but a common starting point is 1:10 (w/v). For Piper betle, a modified steam distillation process using a 1:1 solute to solvent ratio with 10% NaCl solution has been reported to be effective.[3][4]

-

Distillation: The flask is heated to boiling. The steam and volatilized essential oil rise into the condenser, where they are cooled and condensed.

-

Collection: The condensed liquid (hydrosol and essential oil) is collected in the graduated burette of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

-

Duration: The distillation is typically carried out for 3-5 hours, or until no more oil is collected.[5]

-

Drying: The collected essential oil is separated from the hydrosol and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C.

SFE is a green technology that uses supercritical fluids, most commonly CO2, for extraction. It is particularly useful for extracting thermolabile compounds.

Materials and Equipment:

-

Dried and ground plant material

-

Supercritical fluid extractor

-

High-pressure CO2 source

-

Co-solvent (e.g., ethanol), if necessary

Protocol:

-

Sample Preparation: The plant material is dried and ground to a uniform particle size to ensure efficient extraction.

-

Extractor Loading: The ground material is packed into the extraction vessel.

-

Parameter Setting: The extraction conditions (pressure, temperature, and CO2 flow rate) are set. These parameters need to be optimized for each plant material. For example, for flavonoids and fragrances from various plants, pressures can range from 15 to 25 MPa and temperatures from 40 to 60°C.[6]

-

Extraction: Supercritical CO2 is pumped through the extraction vessel, where it dissolves the this compound and other soluble compounds.

-

Separation: The CO2-extract mixture then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

-

Collection: The collected extract is then further processed to isolate this compound.

Quantification of this compound

GC-MS is a powerful technique for identifying and quantifying volatile compounds in a mixture.

Protocol:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethyl acetate).

-

Injection: A small volume of the diluted sample is injected into the GC.

-

Separation: The compounds are separated based on their boiling points and polarity as they pass through the GC column. A typical column used is a DB-5MS.

-

Detection and Identification: The separated compounds are detected by the mass spectrometer, which provides a mass spectrum for each compound. This compound can be identified by comparing its mass spectrum and retention time with that of a known standard.

-

Quantification: The amount of this compound can be quantified by creating a calibration curve with known concentrations of a this compound standard.

HPLC is a versatile technique for the separation, identification, and quantification of compounds.

Protocol:

-

Sample Preparation: The extract or essential oil is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of methanol and water is often used as the mobile phase in an isocratic or gradient elution.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 280 nm) is used to detect this compound.

-

-

Quantification: A calibration curve is generated by injecting known concentrations of a pure this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

While research specifically on the signaling pathways of this compound is still emerging, studies on Piper betle extracts and related phenolic compounds provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity

Extracts from Piper betle have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. The MAPK pathway is also crucial in mediating inflammatory responses. The inhibition of these pathways by Piper betle extract, which contains this compound, suggests a potential mechanism for its anti-inflammatory properties.

Caption: Inhibition of NF-κB and MAPK pathways by Piper betle extract.

Anticancer Potential

Hydroxychavicol, a phenolic compound structurally similar to this compound and also found in Piper betle, has been shown to induce apoptosis in colon cancer cells through the activation of the JNK (c-Jun N-terminal kinase) and p38 MAPK pathways .[8] These pathways are key regulators of cellular stress responses and can trigger apoptosis when activated. Given the structural similarity and co-occurrence, it is plausible that this compound may also contribute to the anticancer effects of Piper betle through similar mechanisms.

Caption: Pro-apoptotic signaling by hydroxychavicol, a related compound.

Conclusion

The identification of this compound in sources other than betel leaf, particularly in the high-yielding Ocimum basilicum 'CIM-Suvaas' and Pimenta pseudocaryophyllus, presents exciting opportunities for the pharmaceutical and nutraceutical industries. The detailed protocols provided in this guide for extraction and quantification will aid researchers in isolating and studying this promising bioactive compound. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. jmaps.in [jmaps.in]

- 2. Isolation of this compound and Methyleugenol from Essential Oil of Pimenta pseudocaryophyllus by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajbls.com [ajbls.com]

- 5. ijaers.com [ijaers.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxychavicol, a polyphenol from Piper betle leaf extract, induces cell cycle arrest and apoptosis in TP53-resistant HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

chavibetol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chavibetol, a naturally occurring phenylpropanoid, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation of its key biological effects are presented. Furthermore, this guide elucidates the potential mechanisms of action, including its influence on critical signaling pathways, supported by visual diagrams to facilitate understanding. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification

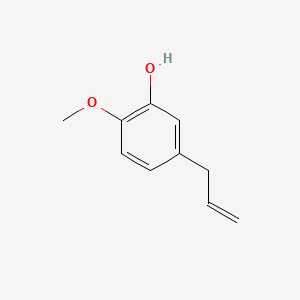

This compound, systematically named 2-methoxy-5-(prop-2-en-1-yl)phenol, is an aromatic compound characterized by a phenol ring substituted with a methoxy group and an allyl group.[1][2] Its structure is isomeric with eugenol, differing in the position of the hydroxyl and methoxy groups on the benzene ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-methoxy-5-(prop-2-en-1-yl)phenol | [1] |

| CAS Number | 501-19-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| SMILES | COC1=C(C=C(C=C1)CC=C)O | [3] |

| InChI | InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7,11H,1,4H2,2H3 | [3] |

| InChIKey | NPBVQXIMTZKSBA-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and understanding its biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Aromatic compound with a spicy odor | [1] |

| Boiling Point | 254-255 °C at 760 mmHg | [2] |

| Density | 1.06 g/cm³ | [2] |

| Solubility | Soluble in alcohol and DMSO | [4] |

| logP (o/w) | 2.204 (estimated) | [4] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: 1H and 13C NMR Spectral Data for this compound (CDCl₃)

| Position | 1H NMR (δ, ppm, multiplicity, J in Hz) | 13C NMR (δ, ppm) | Reference(s) |

| 1 | - | 131.9 | [5] |

| 2 | - | 143.8 | [5] |

| 3 | 6.63 (dd, J = 8.0, 2.0) | 114.2 | [5] |

| 4 | 6.80 (d, J = 8.0) | 111.1 | [5] |

| 5 | 6.66 (d, J = 2.0) | 120.9 | [5] |

| 6 | - | 146.4 | [5] |

| 7 | 3.32 (d, J = 6.7) | 39.5 | [5] |

| 8 | 5.95 (m) | 137.4 | [5] |

| 9 | 5.08 (m) | 115.7 | [5] |

| OCH₃ | 3.86 (s) | 55.9 | [5] |

| OH | 5.59 (s) | - | [5] |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at m/z 164.[5] The fragmentation pattern typically involves cleavages related to the allyl and methoxy functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 | O-H stretching (phenolic) | [6] |

| ~3075 | =C-H stretching (aromatic and vinyl) | [6] |

| ~2920, 2850 | C-H stretching (aliphatic) | [6] |

| ~1640 | C=C stretching (vinyl) | [7] |

| ~1610, 1510 | C=C stretching (aromatic) | [7] |

| ~1270 | C-O stretching (aryl ether) | [6] |

| ~1030 | =C-H bending (vinyl) | [6] |

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Anti-thyroid Activity

This compound has been shown to correct thyrotoxicosis by altering the expression and activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[8]

Phytotoxic Activity

This compound is a potent phytotoxic agent, inhibiting the germination and growth of various plant species. This suggests its potential as a natural herbicide.[9]

Antioxidant Activity

As a phenolic compound, this compound demonstrates significant antioxidant properties by scavenging free radicals.[10]

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory effects, which are attributed to its ability to modulate inflammatory signaling pathways.[11][12]

Anticancer Potential

While direct studies on this compound are limited, related compounds from Piper betle have shown anticancer effects by modulating signaling pathways such as MAPK and NF-κB.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is primarily isolated from the essential oil of Piper betle (betel) leaves.

Protocol: Isolation by High-Performance Liquid Chromatography (HPLC) [5][6]

-

Extraction of Essential Oil: Fresh or dried leaves of Piper betle are subjected to hydrodistillation using a Clevenger-type apparatus for several hours. The collected essential oil is then dried over anhydrous sodium sulfate.

-

Chromatographic Separation:

-

Column: A semi-preparative HPLC system equipped with a silica gel column is used.

-

Mobile Phase: A non-polar solvent system, such as a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v), is employed in an isocratic elution mode.

-

Detection: The eluent is monitored using a UV detector at a wavelength of approximately 280 nm.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).

Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the inhibitory effect of this compound on TPO activity.

Protocol: Amplex® UltraRed TPO Inhibition Assay [1][13]

-

Reagents:

-

Amplex® UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

TPO enzyme (e.g., from rat thyroid microsomes)

-

Potassium phosphate buffer

-

Test compound (this compound) and positive control (e.g., propylthiouracil)

-

-

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the TPO enzyme solution to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂.

-

Incubate the plate, protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation ~545 nm, emission ~590 nm).

-

-

Data Analysis: Calculate the percentage of TPO inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This assay evaluates the antioxidant capacity of this compound.

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Test compound (this compound) and a positive control (e.g., ascorbic acid)

-

-

Procedure:

-

Prepare serial dilutions of this compound in methanol.

-

In a 96-well microplate or cuvettes, add a specific volume of each this compound dilution.

-

Add the DPPH solution to each well/cuvette and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. A blank containing methanol and a control containing DPPH solution and methanol are also measured.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related phenolic compounds are often mediated through their interaction with key cellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Natural phenolic compounds have been shown to modulate the MAPK pathway in cancer cells, leading to the induction of apoptosis.[16][17] While direct evidence for this compound is emerging, its structural similarity to other bioactive phenols suggests a similar mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Inhibition of the NF-κB pathway is a common mechanism by which anti-inflammatory and anticancer agents exert their effects.[12][18] Phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its potential as an anti-thyroid agent, a natural herbicide, and an antioxidant warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this compound. Further studies are needed to fully elucidate its mechanisms of action, particularly in the context of cancer and inflammation, and to evaluate its safety and efficacy in preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. pharmahealthsciences.net [pharmahealthsciences.net]

- 7. researchgate.net [researchgate.net]

- 8. jfda-online.com [jfda-online.com]

- 9. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant, analgesic and anti-inflammatory activities of the methanolic extract of Piper betle leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. jddtonline.info [jddtonline.info]

- 16. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ethicseido.com [ethicseido.com]

- 18. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Chavibetol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of chavibetol, a phenylpropanoid with significant biological activities. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the fundamental physicochemical properties, detailed experimental protocols for extraction and analysis, and an exploration of its known signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Introduction

This compound (5-allyl-2-methoxyphenol) is a naturally occurring organic compound and a primary constituent of the essential oil derived from the leaves of the betel plant (Piper betle)[1]. It is an isomer of eugenol and is noted for its characteristic spicy, aromatic odor[1][2]. Possessing a range of biological properties, including anti-inflammatory and antioxidant effects, this compound is a molecule of growing interest in pharmacological research[3][4][5]. This guide aims to consolidate the technical information available on this compound to facilitate further scientific investigation and application.

Physicochemical Properties

This compound's fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 501-19-9 | [6][7][8] |

| Molecular Formula | C₁₀H₁₂O₂ | [7][8][9] |

| Molecular Weight | 164.20 g/mol | [7][8][9] |

| Appearance | Aromatic compound with a spicy odor | [1][2] |

| Boiling Point | 254 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

Biological Activity and Signaling Pathways

This compound exhibits a variety of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators. This is achieved, in part, by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[10].

Diagram 1: Simplified Anti-inflammatory Signaling Pathway of this compound

Caption: this compound's inhibition of MAPK and NF-κB pathways.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic structure, which enables it to act as a free radical scavenger[3][5]. By neutralizing reactive oxygen species (ROS), this compound helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases[4][5].

Diagram 2: Mechanism of this compound's Antioxidant Activity

Caption: this compound neutralizes reactive oxygen species.

Experimental Protocols

This section details common methodologies for the extraction, isolation, and analysis of this compound.

Extraction from Plant Material

This compound is typically extracted from the leaves of Piper betle or Pimenta pseudocaryophyllus.

Protocol 4.1.1: Steam Distillation

-

Preparation: Freshly harvested leaves are washed and air-dried.

-

Distillation: The plant material is subjected to steam distillation for 3-4 hours.

-

Separation: The collected distillate, containing the essential oil, is allowed to separate from the aqueous phase.

-

Drying: The oil layer is collected and dried over anhydrous sodium sulfate.

-

Storage: The dried essential oil is stored in a sealed, dark container at 4°C.

Protocol 4.1.2: Soxhlet Extraction

-

Preparation: Dried and powdered leaves are placed in a thimble.

-

Extraction: The thimble is placed in a Soxhlet extractor, and extraction is performed with a suitable solvent (e.g., ethanol, hexane) for 6-8 hours[11].

-

Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator.

-

Storage: The resulting crude extract is stored at 4°C until further purification.

Diagram 3: General Workflow for this compound Extraction and Isolation

Caption: From plant material to pure this compound analysis.

Isolation and Purification

High-purity this compound can be obtained from the crude extract using chromatographic techniques.

Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC)

A semi-preparative HPLC method can be employed for the isolation of this compound[8][12][13].

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water is commonly used[14].

-

Detection: UV detection at 280 nm[14].

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is evaporated. Purity can be assessed by analytical HPLC and GC-MS. This compound has been isolated with a purity of up to 98.7% using this method[12][13].

Protocol 4.2.2: Counter-Current Chromatography (CCC)

CCC is an effective method for isolating this compound from essential oils[9].

-

Solvent System: A biphasic solvent system, such as hexane:n-butanol:methanol:water (12:4:4:3, v/v/v/v), can be utilized[9].

-

Operation: The crude oil is dissolved in the stationary phase and injected into the CCC column. The mobile phase is then pumped through the column to elute the compounds.

-

Fraction Collection: Fractions are collected and analyzed by GC-MS to identify those containing pure this compound. This method has yielded this compound with a purity of 98%[9].

Analytical Methods

Protocol 4.3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of this compound in essential oil samples[7][15].

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the components of the essential oil.

-

Mass Spectrometry: The mass spectrum of the eluting this compound is compared with a reference library for identification.

Protocol 4.3.2: High-Performance Liquid Chromatography (HPLC)

HPLC is also used for the quantitative analysis of this compound[16].

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of methanol and water.

-

Detection: UV detection at 280 nm.

-

Quantification: A calibration curve is generated using a pure standard of this compound to determine its concentration in the sample.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant activities. This technical guide provides a foundational resource for researchers by consolidating key physicochemical data, detailing robust experimental protocols for its extraction, purification, and analysis, and illustrating its known mechanisms of action. The methodologies and data presented herein are intended to support and streamline future investigations into the therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. plantsjournal.com [plantsjournal.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. ijprdjournal.com [ijprdjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Isolation of this compound from essential oil of Pimenta pseudocaryophyllus leaf by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Isolation of this compound and Methyleugenol from Essential Oil of Pimenta pseudocaryophyllus by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. thaiscience.info [thaiscience.info]

- 15. researchtrend.net [researchtrend.net]

- 16. A Validated Reverse Phase HPLC for Determination of Hydroxychavicol and this compound in Extracts with Different Extraction Times and Locations [benthamopenarchives.com]

Chavibetol: An In-Depth Technical Guide on its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chavibetol, a key bioactive phenylpropanoid found in the leaves of Piper betle, has garnered significant interest for its therapeutic properties, particularly its antioxidant potential. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antioxidant activity. It delves into its capacity for direct radical scavenging and its influence on pivotal cellular signaling pathways, namely the Nrf2 and MAPK pathways, which are central to the cellular defense against oxidative stress. This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of the underlying biochemical processes to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound (2-methoxy-5-(prop-2-en-1-yl)phenol), an aromatic compound, is a primary constituent of the essential oil derived from betel leaves.[1][2] As a phenolic compound, this compound's structure confers it with antioxidant properties, primarily through its ability to donate a hydrogen atom from its hydroxyl group to quench free radicals.[1] This guide explores the multifaceted antioxidant mechanisms of this compound, moving beyond its fundamental radical scavenging activity to its role as a modulator of cellular antioxidant defenses.

Direct Antioxidant Activity: Radical Scavenging

This compound's primary mode of antioxidant action is its ability to directly scavenge a variety of free radicals, thereby terminating damaging chain reactions. This activity is attributed to the hydroxyl group on its aromatic ring, which can readily donate a hydrogen atom to stabilize free radicals.

Data Presentation: In Vitro Antioxidant Assays

While specific quantitative data for pure this compound is limited in the literature, studies on Piper betle extracts, rich in this compound and other phenolic compounds, provide insights into its potential efficacy. It is important to note that in comparative studies with other components of Piper betle, such as allylpyrocatechol (APC), APC has demonstrated superior radical scavenging and anti-lipid peroxidation activities.[3]

| Assay | This compound Activity (Qualitative/Comparative) | Reference Compound/Extract | Key Findings |

| DPPH Radical Scavenging | Contributes to the overall high antioxidant activity of Piper betle extracts.[2][4][5] | Piper betle extracts | This compound is a significant contributor to the radical scavenging capacity of the plant. |

| Superoxide Radical (O₂⁻•) Scavenging | Less efficient than Allylpyrocatechol (APC).[3] | Allylpyrocatechol (APC) | The structural isomer APC shows greater efficacy in scavenging superoxide radicals. |

| Hydrogen Peroxide (H₂O₂) Scavenging | Less efficient than Allylpyrocatechol (APC).[3] | Allylpyrocatechol (APC) | APC is more effective at neutralizing hydrogen peroxide. |

| Hydroxyl Radical (•OH) Scavenging | Possesses hydroxyl radical scavenging ability.[3] | Not specified | Contributes to the protection against highly reactive hydroxyl radicals. |

| Lipid Peroxidation Inhibition | Less efficient in preventing Fe(II)-induced lipid peroxidation compared to APC.[3] | Allylpyrocatechol (APC) | APC provides better protection against lipid damage. |

Note: The lack of specific IC50 values for pure this compound in many standard antioxidant assays is a current research gap. The data presented is largely inferred from studies on extracts or in comparison to other compounds.

Experimental Protocols

The following are generalized protocols for common in vitro antioxidant assays that can be adapted for the evaluation of this compound.

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Reaction Mixture: Add various concentrations of this compound (dissolved in a suitable solvent like methanol or ethanol) to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

This assay assesses the scavenging of superoxide radicals, which can be generated non-enzymatically (e.g., phenazine methosulfate-NADH system) or enzymatically (e.g., xanthine/xanthine oxidase system).

-

Radical Generation: Generate superoxide radicals in a reaction mixture (e.g., containing NADH, phenazine methosulfate (PMS), and nitroblue tetrazolium (NBT)).

-

Reaction with this compound: Add different concentrations of this compound to the reaction mixture.

-

Incubation: Incubate at room temperature for a defined period.

-

Measurement: The reduction of NBT by superoxide radicals forms a colored formazan product, which is measured spectrophotometrically (e.g., at 560 nm).

-

Calculation: The scavenging activity is calculated by comparing the absorbance of the sample-containing reaction to a control without the scavenger.

This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of lipid peroxidation.

-

Induction of Peroxidation: Induce lipid peroxidation in a lipid-rich medium (e.g., egg yolk homogenate or brain homogenate) using an initiator like FeSO₄.

-

Treatment: Add various concentrations of this compound to the mixture before or after the addition of the initiator.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

TBARS Reaction: Stop the reaction and add thiobarbituric acid (TBA) reagent. Heat the mixture to form a pink-colored MDA-TBA adduct.

-

Measurement: Measure the absorbance of the colored complex at 532 nm.

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample to the control.

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects by modulating key signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Studies on Piper betle extracts have shown the ability to activate the Nrf2-ARE signaling pathway.[6][7] While direct evidence for this compound's interaction with Keap1 is still emerging, as a phenolic compound, it is plausible that it can modulate this pathway, leading to the enhanced expression of downstream targets.

Proposed Mechanism of this compound-Induced Nrf2 Activation:

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play crucial roles in cellular responses to oxidative stress. The activation of these pathways can have both pro-survival and pro-apoptotic consequences depending on the stimulus and cellular context.

While direct studies on this compound's effect on MAPK signaling are scarce, it is known that phenolic compounds can modulate these pathways. It is hypothesized that this compound may influence the phosphorylation status of ERK, JNK, and p38, thereby affecting downstream transcription factors and cellular responses to oxidative stress. For instance, modulation of the JNK and p38 pathways could influence the expression of pro-inflammatory cytokines, while the ERK pathway is often associated with cell survival and proliferation.

Hypothetical Modulation of MAPK Pathways by this compound:

Modulation of Antioxidant Enzyme Activity

This compound may also exert its antioxidant effects by influencing the activity of key endogenous antioxidant enzymes. Studies on Piper betle extracts have demonstrated the modulation of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8][9] These enzymes play a critical role in detoxifying ROS.

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

The upregulation of these enzymes, potentially through the Nrf2 pathway, would enhance the cell's capacity to handle oxidative insults.

Experimental Protocols for Enzyme Activity Assays

-

Principle: This assay is often based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the reaction.

-

Procedure:

-

Prepare a reaction mixture containing xanthine, the detector molecule, and the sample (cell lysate or tissue homogenate treated with this compound).

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the change in absorbance at the appropriate wavelength over time.

-

Calculate the percentage of inhibition of the reaction rate by the sample, which is proportional to the SOD activity.

-

-

Principle: This assay directly measures the decomposition of hydrogen peroxide by catalase.

-

Procedure:

-

Incubate the sample with a known concentration of hydrogen peroxide.

-

Stop the reaction after a specific time (e.g., by adding a catalase inhibitor).

-

Measure the remaining hydrogen peroxide concentration, often by reacting it with a reagent to produce a colored product that can be measured spectrophotometrically. The decrease in hydrogen peroxide is proportional to the catalase activity.

-

-

Principle: This is a coupled enzyme assay that measures the rate of oxidation of NADPH to NADP⁺, which is linked to the reduction of oxidized glutathione (GSSG) back to reduced glutathione (GSH) by glutathione reductase.

-

Procedure:

-

Prepare a reaction mixture containing the sample, glutathione reductase, GSH, and NADPH.

-

Initiate the reaction by adding a substrate for GPx (e.g., hydrogen peroxide or cumene hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm as NADPH is consumed.

-

The rate of NADPH disappearance is proportional to the GPx activity.

-

Summary and Future Directions

This compound demonstrates antioxidant properties through both direct and indirect mechanisms. Its phenolic structure enables it to effectively scavenge free radicals. Furthermore, emerging evidence suggests its potential to modulate critical cellular signaling pathways, such as the Nrf2 and MAPK pathways, leading to the upregulation of endogenous antioxidant defenses.

However, a significant portion of the current understanding is derived from studies on Piper betle extracts. To fully elucidate the specific contribution and therapeutic potential of this compound, future research should focus on:

-

Quantitative analysis: Determining the IC50 values of pure this compound in a comprehensive panel of antioxidant assays.

-

Mechanistic studies: Investigating the direct interaction of this compound with components of the Nrf2 and MAPK signaling pathways using in vitro and cellular models.

-

In vivo studies: Evaluating the bioavailability and efficacy of this compound in animal models of oxidative stress-related diseases.

A deeper understanding of this compound's antioxidant mechanism of action will be instrumental in harnessing its potential for the development of novel therapeutic agents for the prevention and treatment of a wide range of pathological conditions.

Experimental Workflows

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijprdjournal.com [ijprdjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Piper betle induces phase I & II genes through Nrf2/ARE signaling pathway in mouse embryonic fibroblasts derived from wild type and Nrf2 knockout cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

In Vitro Antioxidant Activity of Chavibetol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chavibetol, a phenylpropanoid compound, is a significant bioactive constituent of the Piper betle (betel) leaf, renowned for its diverse medicinal properties.[1] As a phenolic compound, this compound is structurally poised to exhibit antioxidant effects, primarily through the mechanism of radical scavenging, a characteristic attributed to the hydroxyl group on its aromatic ring.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, summarizing available data, detailing experimental protocols for key assays, and illustrating relevant biological pathways. While quantitative data on isolated this compound is limited in publicly available literature, this guide synthesizes the existing knowledge from studies on Piper betle extracts rich in this compound and related compounds to provide a valuable resource for researchers. One study that isolated both this compound and allylpyrocatechol (APC) from Piper betle found that APC demonstrated superior antioxidant and radioprotective activities in in vitro experiments.[2][3] The enhanced efficacy of APC was attributed to its greater ability to scavenge superoxide radicals (O₂⁻•) and hydrogen peroxide (H₂O₂), rather than its iron-chelating or hydroxyl radical (•OH) scavenging capacities.[2][3]

Data Presentation: In Vitro Antioxidant Activity

Quantitative antioxidant data for isolated this compound is not extensively available. The following tables summarize the reported antioxidant activities of Piper betle extracts, in which this compound is a major component, across various in vitro assays. It is important to note that these values reflect the combined effects of all constituents in the extracts. For comparison, data for eugenol, a structurally related phenylpropanoid, is also included where available.

Table 1: Radical Scavenging Activity of Piper betle Extracts and Related Compounds

| Assay | Sample | IC₅₀ Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Piper betle leaf extract (Methanol) | 432.26 | [4] |

| DPPH Radical Scavenging | Piper betle leaf extract (Ethyl Acetate) | 40.59 ± 0.58 | [5] |

| DPPH Radical Scavenging | Piper betle leaf extract | 59.4 ± 4.4 | [6] |

| ABTS Radical Scavenging | Piper betle leaf extract (Aqueous) | 39.09 | [4] |

| ABTS Radical Scavenging | Piper betle leaf extract (Ethyl Acetate) | 42.52 ± 1.58 | [5] |

| Hydroxyl Radical Scavenging | Piper betle leaf extract (Ethanol) | >1000 | [7] |

| Hydroxyl Radical Scavenging | Eugenol | 306.44 ± 5.28 | [7] |

| Nitric Oxide Scavenging | Piper betle leaf extract | >1000 | [7] |

| Nitric Oxide Scavenging | Eugenol | 114.34 ± 0.46 | [7] |

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Piper betle Extracts

| Sample | FRAP Value (µmol Fe(II)/mg) | Reference |

| Piper betle leaf extract | 1022.2 ± 235.7 | [6] |

Note: The significant variation in IC₅₀ values for Piper betle extracts across different studies can be attributed to differences in the extraction solvent, geographical origin of the plant material, and specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare stock solutions of the test compound (this compound) and a positive control (e.g., ascorbic acid, trolox) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The antioxidant capacity of the test sample is determined by its ability to reduce the ABTS•⁺, leading to a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•⁺ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Prepare stock solutions of the test compound and a positive control (e.g., trolox) at various concentrations.

-

-

Assay Procedure:

-

Add 10 µL of the test compound or standard solution to a cuvette or microplate well.

-

Add 1 mL of the diluted ABTS•⁺ solution and mix thoroughly.

-

-

Measurement:

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated as:

where A_control is the absorbance of the ABTS•⁺ solution without the sample and A_sample is the absorbance with the sample.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

-

Assay Procedure:

-

Add 150 µL of the test sample, standard (e.g., FeSO₄), or blank (solvent) to a tube.

-

Add 2.85 mL of the FRAP reagent and mix well.

-

-

Measurement:

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using a ferrous sulfate solution. The antioxidant capacity of the sample is expressed as µmol of Fe(II) equivalents per gram or milliliter of the sample.

-

Superoxide Radical (O₂⁻•) Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine methosulfate (PMS)-NADH system.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADH Solution (468 µM)

-

NBT Solution (156 µM)

-

PMS Solution (60 µM)

-

-

Assay Procedure:

-

In a tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the test sample at various concentrations.

-

Initiate the reaction by adding 0.5 mL of PMS solution.

-

Incubate the mixture at room temperature for 5 minutes.

-

-

Measurement:

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

The percentage of superoxide radical scavenging is calculated using the formula:

where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance with the sample.

-

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals are detected by their reaction with a detection agent, such as salicylic acid, which forms a colored product.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 20 mM, pH 7.4)

-

FeSO₄ Solution (e.g., 1.5 mM)

-

H₂O₂ Solution (e.g., 6 mM)

-

Salicylic Acid Solution (e.g., 20 mM)

-

-

Assay Procedure:

-

In a tube, mix the test sample at various concentrations, FeSO₄ solution, and salicylic acid solution.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Incubate the mixture at 37°C for 1 hour.

-

-

Measurement:

-

Measure the absorbance of the colored product (in the case of salicylic acid, at 510 nm).

-

-

Calculation:

-

The percentage of hydroxyl radical scavenging is calculated as:

where A_sample is the absorbance in the presence of the test sample and A_control is the absorbance of the control (without the sample).

-

Mandatory Visualization

Signaling Pathway

This compound, as a phenylpropanoid, is synthesized in plants through the shikimate pathway. Its antioxidant activity is primarily attributed to its ability to directly scavenge reactive oxygen species (ROS). The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The general mechanism of action for phenolic antioxidants is depicted below.

Caption: General mechanism of ROS scavenging by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro antioxidant assay, using the DPPH assay as an example.

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antioxidant activity of piper betel leaf extract and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and cytoprotective activities of Piper betle, Areca catechu, Uncaria gambir and betel quid with and without calcium hydroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of eugenol in Piper betel leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Chavibetol's Radical Scavenging Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chavibetol, a key bioactive phenolic compound found in the essential oil of Piper betle L. (betel leaf), has garnered significant interest for its diverse pharmacological properties, including its potent antioxidant effects.[1][2] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's radical scavenging activity. By understanding these mechanisms, researchers can better harness its therapeutic potential in the development of novel drugs and antioxidant-based therapies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key mechanistic pathways.

Core Radical Scavenging Mechanism

The primary mechanism by which this compound exerts its radical scavenging activity is through Hydrogen Atom Transfer (HAT) . This process is characteristic of phenolic antioxidants, which possess a hydroxyl (-OH) group attached to an aromatic ring.[1]

The phenolic hydroxyl group of this compound can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and terminating the radical chain reaction. Upon donation of the hydrogen atom, this compound itself becomes a resonance-stabilized phenoxyl radical. This stabilization is crucial as it prevents the newly formed radical from initiating further oxidative damage.

While HAT is considered the predominant pathway, a secondary mechanism, Single Electron Transfer followed by Proton Transfer (SET-PT) , may also contribute to this compound's antioxidant activity, particularly in polar solvents. In the SET-PT mechanism, this compound first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a surrounding solvent molecule.

The interplay between HAT and SET-PT is influenced by factors such as the structure of the radical, the solvent polarity, and the pH of the medium.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed radical scavenging mechanisms and a general workflow for assessing antioxidant activity.

Quantitative Data on Radical Scavenging Activity

Direct quantitative data for the radical scavenging activity of pure this compound is not extensively available in the current literature. However, data from structurally related and co-occurring phenolic compounds, such as eugenol and allylpyrocatechol, provide valuable context for its potential antioxidant capacity.

| Compound | Assay | IC50 / EC50 (µg/mL) | Reference |

| Eugenol | DPPH | 4.38 | [3] |

| DPPH | 130.485 | [4] | |

| ABTS | 7.84 | [5] | |

| ABTS | 0.050 (mg/mL) | [6] | |

| Nitric Oxide Radical | 114.34 ± 0.46 | [7] | |

| Hydroxyl Radical | 306.44 ± 5.28 | [7] | |

| Piper betle Leaf Extract * | DPPH | >1000 | [7] |

| Hydroxyl Radical | >1000 | [7] |

*Note: Data for Piper betle leaf extract is included to show the context from which this compound is often studied; however, this extract contains a mixture of compounds.

The variability in the reported IC50 values for eugenol highlights the sensitivity of these assays to specific experimental conditions.

Structure-Activity Relationship

The radical scavenging activity of this compound is intrinsically linked to its chemical structure. Key features include:

-